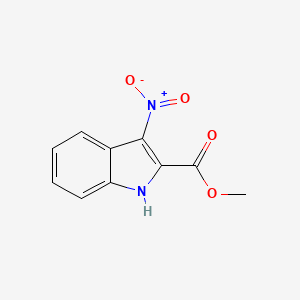

methyl 3-nitro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)8-9(12(14)15)6-4-2-3-5-7(6)11-8/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYCDJSBGXJJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Methyl 3 Nitro 1h Indole 2 Carboxylate

Reduction Chemistry of the Nitro Group

The nitro group at the C-3 position is a versatile functional handle, primarily through its reduction to an amino group, which opens up a vast array of subsequent derivatization possibilities.

Catalytic Reduction to 3-Amino-1H-indole-2-carboxylate

The conversion of the 3-nitro group to a 3-amino group is a pivotal transformation. This is typically achieved through catalytic hydrogenation. A variety of reducing systems can be employed for this purpose, with the choice of catalyst and hydrogen donor being crucial for achieving high yields and avoiding side reactions.

Commonly used catalytic systems for the reduction of aromatic nitro groups are highly effective for this transformation. These include noble metal catalysts such as Palladium on activated carbon (Pd/C) or platinum(IV) oxide (PtO₂), often in the presence of a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents like hydrazine (B178648) or ammonium (B1175870) formate. Another prevalent method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or the use of tin(II) chloride (SnCl₂). nih.gov The synthesis of various 3-amino-1H-indole-2-carboxylate esters is well-documented, often proceeding from their nitro precursors. researchgate.net

| Catalyst/Reagent | Hydrogen Source/Conditions | General Applicability |

|---|---|---|

| Pd/C | H₂ gas, Methanol (B129727)/Ethyl Acetate | Widely used, high efficiency, clean reaction. |

| Raney Nickel | H₂ gas, Ethanol (B145695) | Effective, but can sometimes lead to over-reduction. |

| SnCl₂·2H₂O | Ethyl Acetate, Ethanol | Mild conditions, good for sensitive substrates. |

| Fe/HCl or Fe/NH₄Cl | Ethanol/Water | Classical, cost-effective method. |

Reactivity and Stability of the Resulting Aminoindoles

While the synthesis of methyl 3-amino-1H-indole-2-carboxylate is synthetically valuable, the product itself presents stability challenges. Unprotected, electron-rich 3-aminoindoles are known to be sensitive to light and air. researchgate.net They have a tendency to undergo oxidative dimerization or other decomposition pathways, which can complicate their isolation and storage. researchgate.net

Despite this instability, the 3-amino group is a potent nucleophile and can be used in situ for further reactions. For instance, methyl 3-amino-1H-indole-2-carboxylates react with electrophiles such as aryl isocyanates and aryl isothiocyanates. These reactions typically lead to the formation of urea (B33335) or thiourea (B124793) intermediates, which can then cyclize to yield fused heterocyclic systems like 5H-pyrimido[5,4-b]indoles. researchgate.net This reactivity underscores their utility as building blocks for more complex molecular architectures. researchgate.net

Reactivity at the Indole (B1671886) Core

The electronic nature of the indole nucleus in methyl 3-nitro-1H-indole-2-carboxylate is inverted compared to simple indoles. The strong electron-withdrawing effects of the nitro and ester groups deactivate the pyrrole (B145914) ring towards electrophilic attack and activate it for nucleophilic attack.

Electrophilic Substitution Preferences and Regiochemical Outcomes at C-3

In a typical indole molecule, the C-3 position is the preferred site for electrophilic attack due to the electron-donating nature of the nitrogen atom. However, in this compound, this position is blocked. Furthermore, the two electron-withdrawing groups significantly deactivate the entire ring system towards electrophiles.

When electrophilic substitution is forced under harsh conditions, the attack does not occur on the electron-deficient pyrrole ring but rather on the benzene (B151609) portion of the molecule. The available sites for electrophilic attack are C-4, C-6, and C-7. Studies on similarly substituted indoles, such as 3-carbethoxyindoles, have shown that nitration with reagents like hydrated ferric nitrate (B79036) can lead to substitution at the C-4 and C-6 positions. Another, though less common, reaction pathway for 3-substituted indoles is electrophilic ipso-substitution, where the substituent at C-3 is replaced by the incoming electrophile. rsc.org

Nucleophilic Additions to the Indole System (General)

The deactivation of the indole core towards electrophiles is coupled with a pronounced activation towards nucleophiles. The electron density at the C-2 position is significantly lowered by the adjacent nitro and ester groups, making it a prime target for nucleophilic addition. This reversal of the indole's natural nucleophilic character is a key feature of 3-nitroindole reactivity. researchgate.netresearchgate.net

The C2=C3 double bond of 3-nitroindoles can function as an efficient Michael acceptor. researchgate.net A range of nucleophiles, particularly strong ones like organolithium reagents, can add to the C-2 position. For example, 3-nitro-1-(phenylsulfonyl)indole readily undergoes the addition of aryl- and hetaryllithium nucleophiles to produce 2-substituted-3-nitroindoles. researchgate.net This reaction provides a powerful method for the C-2 functionalization of the indole scaffold.

| Nucleophile Type | Example | Product Type |

|---|---|---|

| Organolithium Reagents | Aryllithium, Hetaryllithium | 2-Aryl/Hetaryl-3-nitroindoline (after addition) |

| Enamines | Enamines from cyclic ketones | Complex pyrrolo-indoles (after cycloaddition/rearrangement) researchgate.net |

| Secondary Amines | Morpholine, Piperidine | 2-Amino-3-nitroindoles (via SNAr on a 2-halo precursor) researchgate.net |

Transformations Involving the Ester Moiety

The methyl ester at the C-2 position offers another site for chemical modification, allowing for the diversification of the indole scaffold. Standard ester transformations can be applied, although the reactivity can be influenced by the adjacent heterocyclic system.

One of the most common reactions is the conversion of the ester into a carbohydrazide (B1668358). This is readily accomplished by heating the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. mdpi.com The resulting 1H-indole-2-carbohydrazide is a versatile intermediate that can be further reacted, for example, with aldehydes and ketones to form hydrazones. mdpi.com

Other typical ester transformations include:

Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid can be attempted under acidic or basic conditions. However, studies on structurally similar compounds like 2-amino-1H-indole-3-carboxylate esters have shown that hydrolysis can be challenging, sometimes leading to the opening and degradation of the indole ring rather than simple de-esterification. arkat-usa.org

Reduction: The ester can be reduced to a primary alcohol (2-hydroxymethyl-3-nitro-1H-indole) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken as the nitro group is also susceptible to reduction.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl or aryl group.

Hydrolysis and Transesterification Reactions

The methyl ester group at the C2 position of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid, 3-nitro-1H-indole-2-carboxylic acid. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification) is typically performed using aqueous solutions of strong bases like sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion. The process is effectively irreversible as the resulting carboxylate is deprotonated in the basic media.

Acid-catalyzed hydrolysis utilizes a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The reaction is reversible and involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol under acidic conditions (e.g., sulfuric acid) would result in the formation of ethyl 3-nitro-1H-indole-2-carboxylate and methanol. The use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product. In some cases, sodium methoxide in methanol can lead to transesterification instead of other desired reactions. mdpi.com

| Transformation | Catalyst/Reagents | Typical Solvent | Product |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH or KOH | Water/Alcohol mixture | 3-nitro-1H-indole-2-carboxylate salt |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl | Water/Dioxane | 3-nitro-1H-indole-2-carboxylic acid |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Excess alcohol (R'OH) | Alkyl 3-nitro-1H-indole-2-carboxylate (where alkyl = R') |

Ester-Derived Functional Group Interconversions

The methyl ester of this compound is a gateway to other important functional groups, significantly broadening its synthetic utility.

Amide Formation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This transformation, known as aminolysis, can sometimes be achieved by heating the ester with the amine. However, more efficient methods often involve activating the corresponding carboxylic acid (obtained from hydrolysis) with coupling agents or converting it to an acid chloride. clockss.org A direct, solvent-free method for converting carboxylic acids to amides using various ammonium salts and tosyl chloride under microwave irradiation has also been described, which could be applicable following hydrolysis. asianpubs.org

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (3-nitro-1H-indol-2-yl)methanol. This requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Conversion to Hydrazide: Reacting the ester with hydrazine hydrate (N₂H₄·H₂O), typically in an alcohol solvent under reflux, yields the corresponding carbohydrazide (3-nitro-1H-indole-2-carbohydrazide). mdpi.com This hydrazide is a valuable intermediate for the synthesis of various heterocyclic systems like pyrazoles and oxadiazoles.

| Target Functional Group | Typical Reagents | Product |

|---|---|---|

| Amide | Ammonia, Primary/Secondary Amine | 3-nitro-1H-indole-2-carboxamide |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | (3-nitro-1H-indol-2-yl)methanol |

| Carbohydrazide | Hydrazine hydrate (N₂H₄·H₂O) | 3-nitro-1H-indole-2-carbohydrazide |

Annulation and Cycloaddition Reactions

The presence of the electron-withdrawing nitro group at the C3 position renders the C2-C3 double bond of the indole nucleus electrophilic. This unique reactivity allows this compound and related 3-nitroindoles to participate in various annulation and cycloaddition reactions, serving as powerful tools for constructing fused polycyclic systems. researchgate.net

A prominent application of 3-nitroindoles is in the synthesis of pyrroloindoles, a core structure in many alkaloids and pharmacologically active compounds. The Barton-Zard reaction is a classic method for pyrrole synthesis, and its application to 3-nitroindoles provides a direct route to pyrrolo[3,4-b]indoles. acs.orgresearchgate.net

In a typical Barton-Zard reaction, a 3-nitroindole derivative reacts with an isocyanoacetate, such as ethyl isocyanoacetate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The reaction proceeds through a series of steps involving Michael addition, cyclization, and elimination of the nitro group to form the aromatic pyrrole ring fused to the indole. researchgate.net

Interestingly, the reaction pathway can be influenced by the substituent on the indole nitrogen. While N-acyl protected 3-nitroindoles typically yield the expected pyrrolo[3,4-b]indoles, the use of an N-phenylsulfonyl protecting group can lead to an abnormal Barton-Zard reaction, resulting in the formation of the rearranged pyrrolo[2,3-b]indole (B14758588) ring system. researchgate.netrsc.org

Recent advancements have focused on asymmetric variations of this reaction. For example, a silver-catalyzed asymmetric interrupted Barton-Zard reaction of 3-nitroindoles with α-aryl-substituted isocyanoacetates has been developed to produce optically active tetrahydropyrrolo[3,4-b]indole derivatives with high yields and enantioselectivity. acs.orgacs.org

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Normal Barton-Zard | N-acyl-3-nitroindole, Ethyl isocyanoacetate | DBU (base) | Pyrrolo[3,4-b]indole | researchgate.net |

| Abnormal Barton-Zard | N-phenylsulfonyl-3-nitroindole, Ethyl isocyanoacetate | Base | Pyrrolo[2,3-b]indole | researchgate.netrsc.org |

| Asymmetric Interrupted Barton-Zard | 3-nitroindole, α-aryl-isocyanoacetate | AgOAc / (R)-tol-BINAP | Chiral tetrahydropyrrolo[3,4-b]indole | acs.org |

The electrophilic nature of the C2-C3 bond in 3-nitroindoles makes them excellent substrates for various cycloaddition reactions, enabling the rapid construction of complex heterocyclic architectures. These reactions often proceed via a dearomatization process. researchgate.net

[3+2] Cycloadditions: 3-Nitroindoles can act as dipolarophiles or Michael acceptors in [3+2] cycloaddition reactions. researchgate.netresearchgate.net For instance, a base-controlled dearomative [3+2] cycloaddition between 3-nitroindoles and fumaric acid amide esters has been shown to produce diverse functionalized pyrrolo[2,3-b]indole derivatives with high chemoselectivity. rsc.org

[4+2] Cycloadditions: 3-Nitroindoles can also participate as dienophiles in [4+2] cycloaddition (Diels-Alder) reactions. Enantioselective formal [4+2] cycloadditions between 3-nitroindoles and dienes, catalyzed by chiral amines (trienamine catalysis), have been used to synthesize chiral dihydrocarbazoles. nih.gov Furthermore, under oxidative N-heterocyclic carbene (NHC) catalysis, 3-nitroindoles react with α,β-unsaturated aldehydes in a [4+2] annulation to afford hydrocarbazolones. researchgate.net

These cycloaddition strategies highlight the versatility of this compound and related compounds in building intricate molecular scaffolds, which are of significant interest in materials science and drug discovery.

Spectroscopic and Structural Analysis of this compound Unavailable

Following a comprehensive search of scientific literature and chemical databases, the specific spectroscopic data required to detail the structural elucidation of this compound (CAS No. 1001755-50-5) is not publicly available. Efforts to locate experimental data for the Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) or Raman spectroscopy for this specific compound were unsuccessful.

The user's request for an article focused solely on the following outline points cannot be fulfilled due to the absence of the necessary scientific data:

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

While information exists for various isomers and related indole (B1671886) derivatives, such as methylated or alternatively substituted analogues, this data is not applicable to the specific chemical structure of methyl 3-nitro-1H-indole-2-carboxylate. Generating an article based on the provided outline would require specific chemical shifts (ppm) for NMR, exact mass-to-charge ratios (m/z) for HRMS, and vibrational frequencies (cm⁻¹) for IR/Raman spectroscopy, none of which could be located in the searched sources.

Therefore, a thorough, informative, and scientifically accurate article with the requested data tables and detailed research findings for this compound cannot be generated at this time.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's structure and its behavior in the solid state.

Despite a thorough search of crystallographic databases and the scientific literature, no specific single-crystal X-ray diffraction data for this compound has been publicly reported. While X-ray diffraction studies have been conducted on structurally related indole derivatives and other nitro-containing aromatic compounds, this particular molecule has not been the subject of such an investigation.

For instance, a study on the regioselective synthesis of 3-nitroindoles utilized X-ray diffraction to confirm the position of the nitro group on the indole ring for a related derivative, but not for this compound itself. Similarly, crystallographic data is available for compounds such as methyl 3-carboxy-5-nitrobenzoate and 2-methyl-3-nitrobenzoic anhydride (B1165640), which share some structural motifs but are distinct chemical entities.

The absence of specific crystallographic data for this compound means that a detailed, experimentally verified description of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time. Such an analysis would require the successful growth of a single crystal of the compound and subsequent X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and predicting its chemical behavior. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it ideal for studying moderately sized organic molecules like indole (B1671886) derivatives. researchgate.net Functionals such as B3LYP, combined with basis sets like 6-31G or cc-pVTZ, are commonly employed to optimize molecular geometries and calculate electronic properties. researchgate.netnih.gov

Table 1: Representative DFT Functionals and Basis Sets for Indole Systems

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, NMR shifts. nih.gov |

| M06-2X | 6-311G+(d,p) | Thermochemistry, kinetics, systems with non-covalent interactions. researchgate.net |

| WB97XD | 6-311+G(d) | Systems where long-range dispersion is important, reaction mechanisms. mdpi.com |

| PBE0 | cc-pVTZ | Electronic properties, UV-Vis spectra prediction. nih.gov |

These calculations provide valuable data on global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity index, which help in rationalizing the molecule's behavior in chemical reactions. researchgate.net

While the fused indole ring system is inherently planar, substituents can rotate around single bonds, leading to different conformers. For methyl 3-nitro-1H-indole-2-carboxylate, key rotational degrees of freedom exist around the C2-C(carbonyl) bond of the ester group and the C3-N bond of the nitro group.

Conformational analysis is computationally performed by systematically rotating these bonds and calculating the potential energy at each step, a process known as a Potential Energy Surface (PES) scan. nih.gov This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states for rotation. DFT and semi-empirical methods are often used for these scans. researchgate.net For the analogous molecule methyl 3-nitrobenzoate, studies have shown that conformers resulting from rotation around the C(aromatic)–C(carbonyl) bond are the most stable. researchgate.net A similar analysis for this compound would likely reveal that the most stable conformer is one where the ester and nitro groups are co-planar with the indole ring to maximize π-conjugation, though steric hindrance between the two adjacent bulky groups could lead to slight out-of-plane torsion.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer Description | Dihedral Angle (C3-C2-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar (most stable) | ~180° | 0.00 |

| Syn-periplanar (less stable) | ~0° | 3-6 |

| Perpendicular (transition state) | ~90° | > 7 |

Note: This table is illustrative, based on typical rotational barriers for similar functional groups. The exact values would require specific calculations.

The energetic landscape provides a complete picture of the molecule's flexibility and the relative populations of its conformers at a given temperature.

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net Calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS). The results often show excellent correlation with experimental data, aiding in the structural assignment of complex molecules. nih.govunina.it

IR Spectroscopy: Theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry, the normal modes of vibration are determined. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which correspond to UV-Vis absorption spectra. nih.gov The calculation provides the excitation energies (wavelengths) and oscillator strengths (intensities) of the transitions. For indole systems, characteristic π → π* transitions are responsible for their UV absorption profiles.

Reaction Mechanism Investigations

Theoretical chemistry provides a pathway to explore the intricate details of chemical reactions, including the elucidation of reaction pathways and the origins of selectivity.

The nitration of indole to form this compound is an electrophilic aromatic substitution reaction. Computational methods can model the entire reaction coordinate. This involves identifying the reactants, intermediates, transition states, and products.

A proposed mechanism for the nitration of an indole derivative involves the formation of an electrophilic nitrating agent, such as trifluoroacetyl nitrate (B79036) (CF₃COONO₂), which is then attacked by the electron-rich indole ring. rsc.org DFT calculations can be used to:

Model the Reactants: Optimize the geometries of the indole substrate and the nitrating agent.

Locate the Transition State (TS): The TS is a first-order saddle point on the potential energy surface. Its structure represents the highest energy point along the reaction pathway. For electrophilic attack at the C3 position, the TS would feature a partially formed bond between C3 and the nitrogen of the NO₂ group.

Characterize the Intermediate: The attack of the electrophile leads to a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.

Calculate Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

By mapping this pathway, chemists can gain a detailed understanding of the reaction's feasibility and kinetics. mdpi.com

Indole is known to undergo electrophilic substitution preferentially at the C3 position. nih.gov This regioselectivity can be explained and quantified using computational models. The directing effects of the existing substituents—the electron-withdrawing methyl carboxylate at C2 and the nitro group at C3—are critical. However, considering the synthesis of this molecule, the key step is the nitration of a methyl indole-2-carboxylate (B1230498) precursor.

Computational studies rationalize the C3 preference by comparing the thermodynamic stabilities of the sigma-complex intermediates formed from electrophilic attack at different positions on the indole ring (e.g., C3, C4, C5, C6, C7). nih.gov The intermediate resulting from attack at C3 is significantly more stable than others because the positive charge can be delocalized over the pyrrole (B145914) nitrogen without disrupting the aromaticity of the fused benzene (B151609) ring. nih.gov

Table 3: Illustrative Calculated Relative Energies of Sigma-Complex Intermediates for Nitration of Methyl 1H-indole-2-carboxylate

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Rationale for Stability |

|---|---|---|

| C3 | 0 (most stable) | Positive charge delocalized onto nitrogen; benzene aromaticity is maintained. |

| C4 | > 15 | Benzene aromaticity is disrupted. |

| C5 | > 15 | Benzene aromaticity is disrupted. |

| C6 | > 15 | Benzene aromaticity is disrupted. |

| C7 | > 15 | Benzene aromaticity is disrupted. |

Note: These are representative values illustrating the significant preference for C3 attack on an indole ring.

By quantifying these energy differences, computational models provide a robust theoretical foundation for the observed high regioselectivity in the synthesis of 3-nitroindole derivatives. rsc.orgnih.gov

Structure-Reactivity and Structure-Property Relationships

Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound. By modeling the electronic structure and energy of the molecule, researchers can gain insights into its reactivity, stability, and potential chemical transformations. These theoretical studies are crucial for designing new synthetic routes and for understanding the influence of molecular structure on chemical properties.

Theoretical Assessment of Substituent Effects on Reactivity

The reactivity of the indole ring is significantly influenced by the nature and position of its substituents. The presence of the electron-withdrawing nitro group at the C3 position makes 3-nitroindoles, including this compound, valuable substrates for a variety of chemical reactions, particularly those involving electron-rich species. researchgate.net Computational and experimental studies have explored how other substituents on the indole scaffold modulate this reactivity.

In the context of electrophilic substitution reactions, such as nitration, the electronic properties of substituents play a key role. A study on the regioselective synthesis of 3-nitroindoles found that the electronic nature of substituents at the C2 position had a minimal effect on the reaction's success. nih.gov Both electron-donating and electron-withdrawing groups at this position allowed the reaction to proceed smoothly, delivering the corresponding 3-nitro-indoles in good to excellent yields. nih.gov

However, substituents at other positions can have more pronounced effects, which can be attributed to a combination of electronic and steric factors. For instance, studies on various substituted indoles have shown that the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—which indicate the most reactive parts of a molecule—are typically centered on the indole core. mdpi.com While the energies of these orbitals may not be dramatically altered by all substituents, the steric hindrance introduced by bulky groups can significantly impact reaction outcomes. nih.govmdpi.com

Research on the synthesis of 3-nitroindoles demonstrated that steric hindrance at the C4-position can affect the reaction yield. nih.gov This suggests that while the indole core is electronically predisposed to certain reactions, the accessibility of the reaction site is a critical factor governed by the size and location of substituents. The table below summarizes the observed effects of substituents at various positions on the indole ring during nitration. nih.gov

| Substituent Position | Type of Substituent | Observed Effect on Nitration Yield | Reference |

| 2 | Electron-donating or -withdrawing | Little to no effect on yield | nih.gov |

| 4 | Sterically bulky (e.g., methyl) | Reduced yield due to steric hindrance | nih.gov |

| 5 | Halogen or Nitro | Reaction proceeds smoothly in good to excellent yields | nih.gov |

| 6 | Various groups | Reaction is successful, with moderate yields | nih.gov |

| 7 | Various groups | Reaction is compatible and proceeds with good yields | nih.gov |

These findings highlight that theoretical assessments must consider both electronic effects (how a substituent donates or withdraws electron density) and steric effects (the physical space occupied by a substituent) to accurately predict reactivity.

Predictive Models for Chemical Transformations

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, offers a computational approach to forecast the behavior of molecules. jocpr.com These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. mdpi.com For indole derivatives, QSAR models have been successfully developed to predict various biological activities, such as antifungal, anticancer, and enzyme inhibitory effects. tandfonline.comeurjchem.com

While the existing literature predominantly focuses on QSAR models for the biological activities of indoles, the same principles can be applied to develop predictive models for their chemical transformations. Such models would correlate molecular descriptors (e.g., electronic properties, steric parameters, topological indices) with outcomes of chemical reactions, such as reaction rates or product yields.

The development of a predictive model for the chemical transformations of this compound and its analogues would typically involve the following steps:

Data Set Compilation : A series of indole derivatives with varying substituents would be subjected to a specific chemical transformation (e.g., cycloaddition, nucleophilic substitution). researchgate.net The experimental outcomes (yield, rate constant) would be carefully measured.

Descriptor Calculation : For each molecule in the series, a set of theoretical molecular descriptors would be calculated using computational chemistry software. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and topological indices.

Model Building : Statistical methods, such as multiple linear regression (MLR), are used to create a mathematical equation that links the calculated descriptors to the observed experimental outcome. eurjchem.com

Validation : The predictive power of the resulting model is rigorously tested using internal and external validation techniques to ensure its reliability and robustness. nih.gov

For example, a QSAR model was developed for isatin (B1672199) and indole-based compounds to predict their inhibitory activity against the SARS CoV 3CLpro enzyme. nih.gov This model successfully correlated structural descriptors with biological activity, demonstrating the utility of this approach for the indole scaffold. nih.gov By analogy, a model could be built to predict how different substituents on the this compound core would affect its reactivity in a dearomatization reaction, allowing for the in silico design of optimal substrates for desired chemical transformations. researchgate.net

Synthetic Applications and Future Research Trajectories

Methyl 3-nitro-1H-indole-2-carboxylate as a Versatile Synthetic Intermediate

The reactivity of this compound is dominated by the electron-withdrawing nature of its substituents, which influences its role as a building block in the synthesis of diverse chemical entities.

This compound serves as a foundational component for the elaboration of more complex indole-based molecular scaffolds. The nitro group, in particular, is a key functional handle that can be readily transformed into other functionalities, such as an amino group, which then allows for the construction of fused ring systems or the introduction of diverse substituents.

One notable application of related indole-2-carboxylates is in annulation reactions. For instance, methyl indole-2-carboxylates can undergo a [3+2] annulation with arynes to produce novel indole-indolone ring systems. This reaction proceeds under mild conditions and demonstrates a broad scope, allowing for the synthesis of functionally diverse compounds. The highly electrophilic nature of benzyne (B1209423) makes it suitable for cross-coupling with the nucleophilic indole (B1671886) ring, and the presence of the adjacent carboxylate group facilitates intramolecular annulation. While this example does not specifically use the 3-nitro derivative, it highlights the potential of the indole-2-carboxylate (B1230498) core in building fused systems. The presence of a nitro group at the 3-position would be expected to influence the electronic properties of the indole ring and potentially modulate the course of such reactions, offering a pathway to unique scaffolds.

The transformation of the nitro group in 3-nitroindole derivatives is a powerful strategy for the construction of complex heterocyclic systems. For example, the reduction of the nitro group to an amine provides a nucleophilic center that can participate in cyclization reactions. This approach has been utilized to synthesize pyrrolo[3,4-b]indoles. Specifically, a Barton-Zard reaction of a tert-butyl 3-nitro-1H-indole-1-carboxylate has been shown to yield a 4-(tert-Butyl) 3-methyl pyrrolo[3,4-b]indole-3,4(2H)-dicarboxylate in excellent yield. This demonstrates the utility of the 3-nitroindole scaffold in forming intricate, fused heterocyclic structures. It is conceivable that this compound could undergo similar transformations, leading to a variety of complex heterocyclic systems with potential biological activity. Furthermore, 3-nitroindoles can be derivatized to form pyrrolo[2,3-b]indoles, further expanding their utility in heterocyclic synthesis.

The general reactivity of 3-nitroindoles with electron-rich species has been explored, leading to a range of dearomatization processes that enable C2-C3 functionalization of the indole scaffold. This electrophilic nature of 3-nitroindoles makes them valuable substrates for generating diversely substituted indolines, which are core structures in many natural products and pharmaceuticals.

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs. The ability to readily modify the indole core is crucial for the development of chemical libraries for high-throughput screening and drug discovery programs. This compound, with its two strategically placed and modifiable functional groups, is an ideal starting material for the creation of such libraries.

For example, a small library of indole-2-carboxamides was synthesized and evaluated for antiproliferative activity. This study highlights how the indole-2-carboxylic acid moiety can be coupled with various amines to generate a diverse set of compounds for biological testing. By starting with this compound, the nitro group can be reduced to an amine and subsequently acylated, alkylated, or used in other transformations to introduce a second point of diversity. This dual-functional handle approach allows for the rapid generation of a wide range of analogues, which is a key strategy in the construction of chemical libraries for identifying new drug leads. The indole skeleton is a known pharmacophore with impressive anticancer activity, and its derivatives have been investigated as inhibitors of various protein kinases.

Advancements in Organic Synthesis Methodologies

The synthesis and functionalization of indoles, including this compound, have been the focus of significant research aimed at developing more efficient, selective, and environmentally benign methodologies.

Traditional methods for the nitration of indoles often rely on the use of strong acids like nitric acid, which pose environmental and safety hazards. In recent years, there has been a significant push towards the development of greener alternatives. One such approach is the use of ammonium (B1175870) tetramethylnitrate in the presence of trifluoroacetic anhydride (B1165640). This system generates trifluoroacetyl nitrate (B79036) in situ, which acts as an electrophilic nitrating agent for a variety of indoles under non-acidic and non-metallic conditions. This method is not only milder and more environmentally friendly but also offers a new avenue for the construction of 3-nitroindoles and their analogues.

Other green chemistry approaches for indole functionalization include the use of microwave irradiation to accelerate reactions and the development of catalytic systems that utilize sustainable metals and can be recycled. For instance, an iron-catalyzed C-H alkylation of indoles has been reported, which proceeds under additive-free and solvent-free or in a green solvent, demonstrating high regioselectivity. Rhodium-catalyzed C-H functionalization and cyclization cascades have also been developed, featuring broad functional group tolerance and the ability to recycle the noble metal catalyst. While not specifically demonstrated on this compound, these green methodologies represent the forefront of indole chemistry and could likely be adapted for the functionalization of this specific compound.

The ability to control the position of functional groups on the indole ring is of paramount importance in the synthesis of complex molecules with specific biological activities. The synthesis of 3-nitroindoles is a classic example where regioselectivity is a key challenge. The development of methods for the regioselective nitration of indoles at the 3-position, such as the aforementioned use of ammonium tetramethylnitrate, represents a significant advancement in this area. This protocol provides a practical and efficient route to 3-nitroindoles, avoiding the formation of other isomers.

Further derivatization of the 3-nitroindole core also requires high regioselectivity. The electrophilic nature of 3-nitroindoles can be harnessed to achieve regioselective additions to the indole ring. These advancements in regioselective synthesis provide the tools necessary to fully exploit the synthetic potential of molecules like this compound, allowing for the precise construction of target molecules with desired substitution patterns.

Emerging Research Directions

The synthetic utility of this compound is poised for significant expansion as researchers begin to explore more sophisticated and modern synthetic methodologies. The convergence of novel reactivity discovery, automation, and advanced analytical techniques presents a fertile ground for future investigations.

Uncharted Reactivity Profiles and Novel Transformations

While the individual reactivity of the nitro group and the carboxylate ester on the indole scaffold is well-understood to some extent, the interplay between these functionalities in this compound opens doors to uncharted reactivity. Future research is anticipated to move beyond simple functional group interconversions to explore novel transformations that leverage the unique electronic nature of this molecule.

One promising area is the exploration of dearomatization reactions. The electron-withdrawing nitro group at the C3 position makes the indole nucleus susceptible to nucleophilic attack, particularly at the C2 position. researchgate.net This intrinsic reactivity could be harnessed for the development of novel dearomative cycloaddition reactions, providing access to complex, three-dimensional indol-ine scaffolds that are of significant interest in medicinal chemistry. researchgate.netfrancis-press.com For instance, [3+2] cycloadditions with various dipolarophiles could lead to the synthesis of intricate polycyclic frameworks. francis-press.com

Another avenue for exploration lies in catalytic C-H functionalization. While the indole nucleus is generally electron-rich, the presence of the nitro group modulates this reactivity. Developing selective C-H activation protocols at positions C4, C5, C6, or C7 of this compound, without interference from the existing functional groups, would be a significant advancement. Such transformations would enable the late-stage diversification of the indole core, providing rapid access to libraries of novel derivatives.

Furthermore, the synergistic activation of both the nitro and ester groups could lead to unprecedented cascade reactions. For example, a partial reduction of the nitro group to a nitroso or hydroxylamine (B1172632) species, followed by an intramolecular cyclization with the ester or a derivative thereof, could generate novel heterocyclic systems fused to the indole core.

| Potential Reaction Class | Key Features | Expected Outcome |

| Dearomative Cycloadditions | Nucleophilic attack at C2, [3+2] or [4+2] cycloadditions. | Access to complex 3D indoline-containing polycycles. researchgate.netfrancis-press.com |

| Selective C-H Functionalization | Catalytic activation of C4-C7 positions. | Late-stage diversification of the indole scaffold. |

| Cascade Reactions | Synergistic activation of nitro and ester groups. | Formation of novel fused heterocyclic systems. |

| Denitrative Cross-Coupling | Pd-catalyzed reactions using the nitro group as a leaving group. spectroscopyonline.com | Direct introduction of aryl, alkyl, or heteroatom substituents at C3. |

Integration into Automated Synthesis and High-Throughput Methodologies

The structural attributes of this compound make it an ideal candidate for integration into automated synthesis and high-throughput screening platforms. The distinct reactivity of the N-H proton, the nitro group, and the methyl ester allows for sequential and orthogonal functionalization, a key requirement for the automated assembly of compound libraries.

Future research will likely focus on developing robust, standardized protocols for the derivatization of this scaffold using robotic systems. For instance, a flow chemistry setup could be designed for the multi-step synthesis of a library of indole derivatives. In such a system, an initial N-alkylation or N-arylation could be followed by a chemoselective reduction of the nitro group, and finally, amidation of the ester. Each of these steps can be optimized for high fidelity and yield in a continuous flow reactor, enabling the rapid generation of hundreds or thousands of analogues.

The amenability of this compound to solid-phase synthesis is another area ripe for exploration. Immobilization of the indole scaffold onto a solid support, either through the carboxylate or via a linker attached to the nitrogen, would facilitate the use of excess reagents and simplify purification, further streamlining the synthesis of large compound libraries for biological screening.

Table of Potential Automated Synthesis Applications

| Platform | Application | Advantage |

|---|---|---|

| Flow Chemistry | Multi-step synthesis of derivative libraries. | Rapid optimization, enhanced safety, and scalability. |

| Robotic Synthesis Platforms | Automated parallel synthesis of discrete compounds. | High-throughput library generation for screening. |

Advanced Spectroscopic and Computational Techniques for Deeper Insights

To unlock the full potential of this compound in synthetic chemistry, a deeper understanding of its structural, electronic, and reactive properties is essential. Advanced spectroscopic and computational methods are expected to play a pivotal role in this endeavor.

In situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, can provide real-time monitoring of reactions involving this compound. spectroscopyonline.commt.com This would allow for the precise determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions with a high degree of accuracy. For example, monitoring the vibrational bands of the nitro group and the ester carbonyl would offer direct insights into the progress of their respective transformations.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity and elucidating the reaction mechanisms of this compound. acs.orgacs.org DFT calculations can be employed to:

Determine the electron density distribution and identify the most likely sites for electrophilic and nucleophilic attack.

Model the transition states of potential novel reactions to predict their feasibility and stereochemical outcomes. acs.org

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives.

Moreover, the integration of machine learning and artificial intelligence with experimental data could accelerate the discovery of new reactions and optimized synthetic routes. francis-press.comfrancis-press.comnih.govrjptonline.org By training algorithms on a dataset of reactions involving substituted indoles, it may become possible to predict the outcomes of unexplored transformations of this compound with high confidence, thereby guiding experimental efforts and reducing the need for extensive trial-and-error optimization. francis-press.comnih.gov

| Technique | Application | Insights Gained |

| In Situ Spectroscopy (FTIR, Raman) | Real-time reaction monitoring. spectroscopyonline.commt.com | Reaction kinetics, intermediate identification, process optimization. |

| Density Functional Theory (DFT) | Reactivity prediction and mechanistic studies. acs.orgacs.org | Electron distribution, transition state energies, stereochemical preferences. |

| Machine Learning / AI | Predictive modeling of reaction outcomes. francis-press.comfrancis-press.comnih.govrjptonline.org | Identification of novel transformations, optimization of reaction conditions. |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl 3-nitro-1H-indole-2-carboxylate?

- The synthesis of nitro-substituted indole carboxylates requires precise control of reaction conditions. Key parameters include:

- Temperature : Nitration reactions often proceed at low temperatures (0–5°C) to avoid side reactions like over-nitration or decomposition .

- Reagent stoichiometry : Accurate molar ratios of nitrating agents (e.g., HNO₃/H₂SO₄) to the indole precursor are critical for regioselectivity .

- Purification : Column chromatography or recrystallization from solvents like DMF/acetic acid mixtures can improve yield and purity .

- Structural confirmation via ¹H/¹³C NMR and mass spectrometry (MS) is essential to verify the nitro group's position and ester integrity .

Q. How can researchers safely handle this compound in the laboratory?

- Safety protocols :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Nitro compounds may be irritants or sensitizers .

- Work in a fume hood to prevent inhalation of fine particles or vapors .

Q. What spectroscopic techniques are most reliable for characterizing nitro-substituted indole derivatives?

- NMR spectroscopy :

- The nitro group induces deshielding in adjacent protons (e.g., H-3 in indole core), observable in ¹H NMR .

- ¹³C NMR confirms the carbonyl (C=O) of the ester and nitro-substituted carbons .

- Mass spectrometry : High-resolution MS (HRMS) provides exact mass verification, distinguishing between structural isomers .

Advanced Research Questions

Q. How does the nitro group’s position influence the reactivity of this compound in further derivatization?

- The nitro group at C-3 activates the indole core for electrophilic substitution (e.g., halogenation, sulfonation) at C-5 or C-7 positions due to its electron-withdrawing effect .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling access to bioactive indole-2-carboxylate analogs .

- Condensation reactions : The nitro group stabilizes intermediates in Knoevenagel or Schiff base formations, useful for generating pharmacophores .

Q. What strategies are effective for resolving contradictions in biological activity data for nitro-indole derivatives?

- QSAR studies : Correlate structural features (e.g., nitro group orientation, ester lipophilicity) with activity profiles to identify critical parameters .

- Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems to rule out cell-specific artifacts .

- Metabolic stability assays : Test nitro-reduction susceptibility in liver microsomes to assess if inactive metabolites explain discrepancies .

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

- Reduced reaction time : Microwave irradiation accelerates nitration and esterification steps from hours to minutes .

- Enhanced regioselectivity : Controlled dielectric heating minimizes side reactions, improving yields of target isomers .

- Case study : Ethyl 5-nitro-1H-indole-2-carboxylate analogs were synthesized in >85% yield using microwave conditions .

Q. What role does the methyl ester play in the pharmacokinetic properties of nitro-indole compounds?

- Lipid solubility : The ester group increases logP values, enhancing membrane permeability compared to free carboxylic acids .

- Prodrug potential : Enzymatic hydrolysis in vivo releases the carboxylic acid, modulating bioavailability and target engagement .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.